Calcium Carbonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

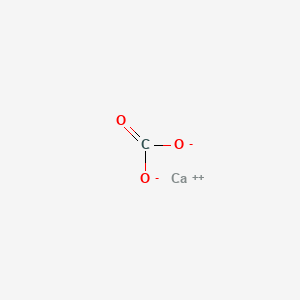

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Calcium Carbonate for Pharmaceutical Sciences

Prepared by: Senior Application Scientist

Introduction

Calcium carbonate (CaCO₃) is one of the most abundant and versatile inorganic compounds, integral to numerous geological and biological processes.[1][2] In the pharmaceutical industry, its significance transcends its common identity as chalk or limestone. It is a critical material, serving diverse roles from an active pharmaceutical ingredient (API) in antacids and calcium supplements to a multifunctional excipient in solid dosage forms.[3][4][5] Its biocompatibility, low toxicity, pH sensitivity, and cost-effectiveness make it a cornerstone of pharmaceutical formulation and development.[4][6]

This technical guide provides an in-depth exploration of the core physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It aims to deliver field-proven insights, explain the causality behind its material characteristics, and detail the self-validating protocols necessary for its comprehensive characterization. Understanding these fundamental properties is paramount for harnessing its full potential in creating safe, stable, and efficacious pharmaceutical products.

Part I: Core Physical Properties

The physical state of this compound is a primary determinant of its functionality in a pharmaceutical context. Properties such as crystal structure, particle size, and density directly influence manufacturing processes, formulation stability, and even therapeutic efficacy.

Crystallography and Polymorphism

This compound is a classic example of polymorphism, existing in three primary anhydrous crystalline forms: calcite, aragonite, and vaterite.[7][8][9] Each polymorph possesses a unique crystal lattice, leading to distinct physical properties.[10] The thermodynamically most stable form under ambient conditions is calcite, followed by aragonite, with vaterite being the least stable.[8][11]

-

Calcite: Possesses a trigonal crystal system (space group R3c) and is the most common form found in nature.[7][12] Its stability makes it a predictable and reliable choice for applications like fillers and diluents.

-

Aragonite: Features an orthorhombic crystal structure (space group Pmcn) and is denser than calcite.[7][12] It can be formed by precipitation at temperatures above 85°C.[7]

-

Vaterite: The most metastable polymorph, vaterite, has a hexagonal crystal structure.[7][13] Its lower stability is coupled with higher solubility, porosity, and a large surface area, making it an attractive candidate for advanced drug delivery systems where rapid dissolution or high loading capacity is desired.[13][14][15][16]

The choice of polymorph is a critical formulation decision. For instance, the higher solubility of vaterite can be leveraged for enhanced drug release profiles, while the stability of calcite is preferred for a simple, inert filler.[16]

| Property | Calcite | Aragonite | Vaterite |

| Crystal System | Trigonal[7][12] | Orthorhombic[7][12] | Hexagonal[7][13] |

| Density (g/cm³) | 2.71[1][12] | 2.83[12] | ~2.54 - 2.6[12][17] |

| Mohs Hardness | 3[17] | 3.5 - 4[17] | 3[17] |

| Thermodynamic Stability | Most Stable[8] | Metastable[11] | Least Stable[8] |

| Pharmaceutical Relevance | Common excipient (filler, diluent), API (antacid)[3][5] | Less common, potential in specific delivery systems | High potential for drug delivery (porosity, solubility)[14][15][16] |

Particle and Macroscopic Properties

Beyond the crystal lattice, the macroscopic and particulate properties of CaCO₃ powders are crucial for drug development.

-

Appearance: this compound is typically a white, odorless, and tasteless crystalline powder.[5][18]

-

Particle Size and Morphology: The size and shape of CaCO₃ particles can be precisely tailored during synthesis.[16] These factors govern flowability, compressibility, and dissolution rates. For example, finely ground particles offer a larger surface area, which enhances reactivity in antacid formulations.[19] Nanoparticles are being explored to improve solubility and bioavailability.[20]

-

Density: The density varies with the polymorphic form, with aragonite being the densest.[12] This property is important for calculating tablet porosity and for blending with other excipients.

Part II: Core Chemical Properties

The chemical behavior of this compound, particularly its reactivity in aqueous and acidic environments, defines its primary roles as both an API and an excipient.

Solubility and Dissolution

This compound is practically insoluble in pure water, with a reported solubility of about 0.013 g/L at 25°C.[10][12] However, its solubility is highly dependent on pH, temperature, and the presence of carbon dioxide.

-

pH-Dependent Solubility: The solubility of CaCO₃ dramatically increases as the pH decreases.[21] This is because the carbonate ion (CO₃²⁻) reacts with H⁺ ions, shifting the equilibrium towards dissolution. This property is the basis for its use as an antacid, as it readily neutralizes excess stomach acid (hydrochloric acid).[1][3][22]

-

Reaction with Acids: The reaction with acids is vigorous, producing a calcium salt, water, and carbon dioxide gas, which is observed as effervescence.[1][23][24]

-

CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)[22]

-

This pH-responsive behavior is also a key feature in designing advanced drug delivery systems that release their payload in the acidic environment of a tumor or specific cellular compartments.[6][15]

Thermal Decomposition

When heated, this compound decomposes into calcium oxide (CaO, lime) and carbon dioxide.[1] This endothermic reaction, known as calcination, typically begins at temperatures above 600°C and proceeds rapidly around 825-840°C under atmospheric pressure.[1][12][25]

-

CaCO₃(s) → CaO(s) + CO₂(g)[1]

The precise decomposition temperature and kinetics can be influenced by factors such as particle size, impurities, and the partial pressure of CO₂.[25] This property is a critical consideration during manufacturing processes that involve heat, such as drying or certain types of granulation, to avoid unintended degradation of the material.

Buffering Capacity

The carbonate ion is the conjugate base of the weak acid bicarbonate (HCO₃⁻), which itself is the conjugate base of carbonic acid (H₂CO₃). This equilibrium system allows this compound to act as a buffer, resisting drastic changes in pH.[12] In pharmaceutical formulations, this can help stabilize pH-sensitive APIs.

Diagram: The Carbonate Equilibrium System

The following diagram illustrates the fundamental chemical equilibria that govern the solubility and buffering capacity of this compound in an aqueous environment.

Caption: A comprehensive workflow for the physical and chemical analysis of CaCO₃.

Part IV: Implications for Pharmaceutical Development

The fundamental properties of this compound directly translate into its wide-ranging applications in drug product development.

-

As an API: Its rapid reaction with acid makes it an ideal active ingredient for antacids, neutralizing stomach acid to relieve heartburn and indigestion. [3][4][26]It is also a primary source of elemental calcium in dietary supplements for bone health. [3][4]* As an Excipient:

-

Diluent/Filler: In tablet and capsule formulations, it provides bulk, ensuring a practical and uniform size for the final dosage form. [3][5] * Buffering Agent: It can help maintain a stable pH environment within a formulation, protecting sensitive APIs from degradation. [5] * Dissolution Aid: Recently, porous forms of this compound have been investigated to improve the dissolution rate of poorly soluble drugs by adsorbing the drug onto their high-surface-area structures. [27]* In Advanced Drug Delivery: The unique properties of the vaterite polymorph, such as high porosity and pH-dependent solubility, are being leveraged to create novel carriers for targeted and controlled drug release. [14][15][16]These carriers can protect the drug until it reaches a specific site, such as an acidic tumor microenvironment, where the carrier dissolves and releases its payload. [6]

-

Conclusion

This compound is a material of profound importance to the pharmaceutical sciences. Its utility is dictated by a fascinating interplay of its physical and chemical properties—from the thermodynamic stability of its polymorphs to its pH-dependent solubility. For the drug development professional, a deep, mechanistic understanding of these characteristics is not merely academic; it is essential for rational formulation design, robust manufacturing, and the creation of innovative drug delivery systems. By applying the rigorous characterization protocols outlined in this guide, researchers and scientists can ensure the consistent quality of this versatile material and continue to unlock its potential in improving human health.

References

-

Pharmaguideline. (2008, June 3). Method of Analysis for this compound. Available from: [Link]

-

PubMed. (2025, November 19). This compound in drug delivery: functional carrier design, applications, and data-driven perspectives. Available from: [Link]

-

Chemguide. Reactions between acids and carbonates. Available from: [Link]

-

911 Metallurgist. Kinetic study of the thermal decomposition of this compound by isothermal methods of analysis. Available from: [Link]

-

Taylor & Francis Online. (2024, January 29). This compound in drug delivery: functional carrier design, applications, and data-driven perspectives. Available from: [Link]

-

SciELO Brasil. (2017, November 8). Precipitated this compound nano-microparticles: applications in drug delivery. Available from: [Link]

-

National Institutes of Health (NIH). (2022, November 29). Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment. Available from: [Link]

-

Soils and Rocks. Comparative assessment of analytical methods for this compound determination in sands. Available from: [Link]

-

CK-12 Foundation. Describe the properties of this compound? - Characteristics. Available from: [Link]

-

Semantic Scholar. This compound in drug delivery: functional carrier design, applications, and data-driven perspectives. Available from: [Link]

-

SciELO. (2025, May 20). Comparative assessment of analytical methods for this compound determination in sands. Available from: [Link]

-

SciSpace. The mechanism of the thermal decomposition of this compound. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

YouTube. (2025, May 16). How Does this compound React With Acid? - Chemistry For Everyone. Available from: [Link]

-

Globe Stone Hills. The Role of this compound in the Pharmaceutical Industry. Available from: [Link]

-

MDPI. (2023, November 23). Thermal Decomposition of this compound at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Available from: [Link]

-

Royal Society of Chemistry. Determination of calcium in this compound using complexometric titration. Available from: [Link]

-

Chemeurope.com. Properties of this compound. Available from: [Link]

-

Nottingham Trent University. Traditional materials from new sources – conflicts in analytical methods for this compound. Available from: [Link]

-

ResearchGate. Solubility of this compound (lime scale) in water as a function of pH. Available from: [Link]

-

ACS Publications. (1998, April 1). Surface Structure and Morphology of this compound Polymorphs Calcite, Aragonite, and Vaterite: An Atomistic Approach. Available from: [Link]

-

Doc Brown's Chemistry. uses and applications of this compound CaCO3 physical properties chemical reactions chemical properties. Available from: [Link]

-

MDPI. (2020, October 23). A Multifaceted Kinetic Model for the Thermal Decomposition of this compound. Available from: [Link]

-

HTMC Group. Why this compound is Essential for Pharmaceutical Products. Available from: [Link]

-

ResearchGate. Particle size analysis of polymorphous CaCO3a Calcite; b Aragonite; c Vaterite. Available from: [Link]

-

Scribd. This compound - Pharmaceutical Excipients. Available from: [Link]

-

PubMed Central. (2011, December 1). Differentiation of this compound Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study. Available from: [Link]

-

CALFINE. CaCO3 Properties|this compound Museum. Available from: [Link]

-

ResearchGate. The crystal structures of CaCO 3 : (A) postaragonite, (B) phase I, (C).... Available from: [Link]

-

MDPI. A Multifaceted Kinetic Model for the Thermal Decomposition of this compound. Available from: [Link]

-

MDPI. (2020, December 14). A New Challenge for the Old Excipient this compound: To Improve the Dissolution Rate of Poorly Soluble Drugs. Available from: [Link]

-

Minerals Marketing. Uses of Pharmaceutical Grade this compound in Medicine. Available from: [Link]

-

YouTube. (2025, April 5). What Is The Structure Of this compound? - Chemistry For Everyone. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Materials Project. mp-4626: CaCO3 (Orthorhombic, Pnma, 62). Available from: [Link]

-

Oreate AI Blog. (2025, December 4). This compound Reacts with Hydrochloric Acid. Available from: [Link]

-

ACS Publications. (2015, October 14). Solubility of this compound in Ammonium Chloride Aqueous Solution at T = (298.15, 323.15, and 348.15) K. Available from: [Link]

-

Unacademy. Properties of this compound. Available from: [Link]

-

Illinois State Water Survey. Complexes affecting the solubility of this compound in water. Available from: [Link]

-

Lucky Sci. (2015, September 12). Chemistry lesson: this compound solubility. Available from: [Link]

-

Stack Exchange. (2014, October 5). Why doesn't this compound dissolve in water even though it is an ionic compound?. Available from: [Link]

-

PubMed. (2012, March 1). This compound nanoparticles: synthesis, characterization and biocompatibility. Available from: [Link]

-

AIP Publishing. Polymorphs this compound on Temperature Reaction. Available from: [Link]

-

ResearchGate. (2025, August 6). Aragonite–calcite–vaterite: A temperature influenced sequential polymorphic transformation of CaCO3 in the presence of DTPA. Available from: [Link]

-

American Institute of Physics. Preparation and Characterization of this compound Nanoparticles. Available from: [Link]

-

University of Basel. (2014, January 1). Characterization of functionalized this compound as a new pharmaceutical excipient. Available from: [Link]

-

ResearchGate. (2025, August 10). This compound Nanoparticles: Synthesis, Characterization and Biocompatibility. Available from: [Link]

Sources

- 1. ck12.org [ck12.org]

- 2. Learn About the Properties of this compound [unacademy.com]

- 3. globestonehills.com [globestonehills.com]

- 4. htmcgroup.com [htmcgroup.com]

- 5. scribd.com [scribd.com]

- 6. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Differentiation of this compound Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. webqc.org [webqc.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound in drug delivery: functional carrier design, applications, and data-driven perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Precipitated this compound nano-microparticles: applications in drug delivery - MedCrave online [medcraveonline.com]

- 17. calfine.co.jp [calfine.co.jp]

- 18. This compound | CaCO3 | CID 10112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Uses of Pharmaceutical Grade this compound in Medicine [datsonbm.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. echemi.com [echemi.com]

- 23. chemguide.uk [chemguide.uk]

- 24. What Happens When this compound Reacts with Acid?_Chemicalbook [chemicalbook.com]

- 25. 911metallurgist.com [911metallurgist.com]

- 26. youtube.com [youtube.com]

- 27. pharmaexcipients.com [pharmaexcipients.com]

A Researcher's Guide to Natural Calcium Carbonate: From Source to Application

Abstract

Calcium carbonate (CaCO₃), a compound as ubiquitous as it is versatile, stands as a cornerstone material in numerous research and development sectors. While synthetic routes to CaCO₃ are well-established, there is a burgeoning interest in harnessing its naturally occurring forms for scientific applications. This guide provides an in-depth technical exploration of natural this compound, navigating from its geological and biogenic origins to detailed protocols for its purification and characterization. We will delve into the distinct physicochemical properties endowed by its natural provenance and elucidate the causal reasoning behind processing choices for tailoring the material for high-purity research applications, particularly in the biomedical and pharmaceutical domains. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of natural this compound.

The Genesis of Natural this compound: A Tale of Two Origins

This compound's journey into the laboratory begins from one of two vast reservoirs: the Earth's geology or the intricate biological machinery of living organisms. Understanding these origins is paramount as they dictate the intrinsic properties and impurity profiles of the raw material.

Geological Sources: The Earth's Calcareous Legacy

Geological this compound is the product of millions of years of sedimentation and metamorphic processes. These sources are abundant and form the bedrock of many industrial applications.[1][2]

-

Limestone: A sedimentary rock composed primarily of calcite and aragonite skeletal fragments of marine organisms.[1][3] Its formation in shallow marine environments has left vast deposits across the globe.[1]

-

Chalk: A soft, white, porous form of limestone, chalk is almost entirely composed of the calcite mineral, originating from the compacted coccoliths of microscopic marine algae.[1][4]

-

Marble: A metamorphic rock, marble is formed when limestone is subjected to intense heat and pressure, resulting in a recrystallized, denser, and often more colorful material.[5]

-

Travertine: A form of limestone deposited by mineral springs, particularly hot springs.

Biogenic Sources: Nature's Precision Engineering

Biogenic this compound is precipitated by living organisms to form skeletal structures and shells, a process known as biomineralization.[6][7] These sources are increasingly sought after in research for their unique properties and sustainability.[8][9]

-

Seashells: The exoskeletons of mollusks (e.g., oysters, mussels, clams, snails) are predominantly composed of this compound, often in a mixture of aragonite and calcite polymorphs.[8][10]

-

Eggshells: Avian eggshells are a readily available and rich source of this compound, primarily in the calcite form.[10]

-

Corals: Coral skeletons are another significant source of biogenic aragonite.[7]

-

Microorganisms: Plankton, such as coccoliths and foraminifera, contribute significantly to oceanic this compound sediments.[10]

From Raw Material to Research-Grade: The Purification Imperative

The transition from a natural source to a high-purity material suitable for research necessitates a rigorous purification process. The choice of methodology is dictated by the initial purity of the source and the stringent requirements of the intended application.

Rationale for Purification

Natural sources of this compound are invariably associated with impurities that can significantly impact experimental outcomes.

-

Geological sources may contain silica, clay, iron oxides, and other minerals.[4] Heavy metal contamination can also be a concern in certain deposits.[11]

-

Biogenic sources , while often purer, contain an organic matrix of proteins and polysaccharides.[12] For instance, eggshell membranes are primarily composed of proteins like collagen.[5]

These impurities can interfere with the desired chemical reactions, alter the material's physical properties, and, in the case of biomedical applications, elicit adverse biological responses.

A Generalized Workflow for Purification

The following diagram illustrates a fundamental workflow for the purification of this compound from a natural source, such as eggshells.

Caption: Generalized workflow for the purification of this compound.

Detailed Experimental Protocol: Extraction and Purification of this compound from Chicken Eggshells

This protocol provides a step-by-step methodology for obtaining high-purity this compound from a common biogenic source.

Materials:

-

Chicken eggshells

-

Distilled water

-

1.0 M Hydrochloric acid (HCl)

-

1.0 M Sodium carbonate (Na₂CO₃) solution

-

Beakers, Erlenmeyer flasks

-

Mortar and pestle or grinder

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

pH meter or pH indicator strips

Methodology:

-

Pre-treatment:

-

Thoroughly wash the collected eggshells with tap water followed by distilled water to remove any adhering dirt and organic residues.

-

Boil the eggshells in distilled water for 30 minutes to sterilize and facilitate the removal of the inner membrane.[13]

-

Carefully peel off the inner membrane from the shells.

-

Dry the cleaned eggshells in an oven at 110°C for at least 2 hours or until a constant weight is achieved.[14]

-

-

Size Reduction:

-

Grind the dried eggshells into a fine powder using a mortar and pestle or a mechanical grinder. Sieving the powder can ensure a uniform particle size.

-

-

Acid Digestion:

-

Slowly add the eggshell powder to a beaker containing 1.0 M HCl while stirring continuously. The reaction will produce carbon dioxide gas, so ensure good ventilation. The reaction is as follows: CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)

-

Continue adding the powder until no more effervescence is observed, indicating that all the this compound has reacted to form soluble calcium chloride.

-

-

Precipitation:

-

Filter the resulting calcium chloride solution to remove any insoluble impurities.

-

While stirring vigorously, slowly add 1.0 M Na₂CO₃ solution dropwise to the calcium chloride solution. A white precipitate of this compound will form immediately. The reaction is: CaCl₂(aq) + Na₂CO₃(aq) → CaCO₃(s) + 2NaCl(aq)

-

Continue adding the sodium carbonate solution until no more precipitate is formed. Check the pH to ensure it is neutral or slightly basic.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the precipitated this compound from the solution by filtration.

-

Wash the precipitate several times with distilled water to remove any remaining soluble salts, such as sodium chloride.

-

Dry the purified this compound powder in an oven at a temperature below 200°C to avoid thermal decomposition.

-

Characterization of Research-Grade this compound

A thorough characterization of the purified this compound is essential to validate its suitability for research applications. The following table summarizes key analytical techniques and the information they provide.

| Analytical Technique | Purpose | Typical Observations for High-Purity CaCO₃ |

| X-ray Diffraction (XRD) | Determines the crystalline phase (polymorph) and purity. | Sharp, well-defined peaks corresponding to calcite, aragonite, or vaterite. The absence of peaks from other minerals indicates high purity.[15] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle size. | Can reveal the crystal habit, such as the rhombohedral shape of calcite or the needle-like structure of aragonite.[14] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and confirms the carbonate presence. | Characteristic absorption bands for the carbonate ion (CO₃²⁻). Can also be used for the quantitative analysis of polymorph mixtures.[13] |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperature. | A single, sharp weight loss step corresponding to the decomposition of CaCO₃ into CaO and CO₂. |

| Particle Size Analysis | Measures the particle size distribution. | The distribution will depend on the synthesis/purification method and can be tailored for specific applications. |

The Biogenic Advantage: Why Natural Origin Matters in Research

The choice of biogenic over geological this compound is often a strategic one, driven by the unique properties imparted by its biological origin.

Physicochemical Distinctions

| Property | Geological CaCO₃ | Biogenic CaCO₃ | Research Implication |

| Purity | Variable, often contains mineral and heavy metal impurities. | Generally higher purity, with the main impurity being an organic matrix. | Biogenic sources can be preferable for biomedical applications where trace metal toxicity is a concern.[11] |

| Polymorphism | Predominantly calcite. | Can be a mixture of calcite and aragonite, or primarily aragonite (e.g., in corals). | The presence of aragonite is often desired in bone tissue engineering due to its biocompatibility.[10] |

| Surface Area | Generally lower. | Often has a higher specific surface area due to its nanocrystalline nature.[4][12] | A higher surface area can lead to increased reactivity and faster dissolution rates.[12] |

| Solubility | Lower. | Higher, due to the presence of an organic matrix and lattice strain.[4] | Enhanced solubility can be advantageous for applications requiring the release of calcium ions, such as in drug delivery or as a calcium supplement. |

Case Study: Bone Tissue Engineering

In the field of bone tissue engineering, biogenic this compound, particularly the aragonite polymorph, is highly valued.[10] Its superior biocompatibility allows it to be better integrated, resolved, and replaced by bone tissue.[10] The release of strontium ions from certain marine-derived calcium carbonates can further stimulate bone formation and inhibit bone resorption, making it a promising material for treating osteoporosis.[16]

The following diagram illustrates the logical relationship behind the preference for biogenic CaCO₃ in bone regeneration.

Caption: Rationale for using biogenic CaCO₃ in bone regeneration.

Future Perspectives and Conclusion

The exploration of natural this compound for research applications is a field ripe with potential. The sustainable and often superior properties of biogenic sources, in particular, are driving innovation in areas ranging from advanced materials to novel therapeutic strategies. Future research will likely focus on more refined purification techniques to achieve even higher levels of purity and the controlled synthesis of specific polymorphs and nanostructures from these natural precursors.

This guide has provided a comprehensive overview of the journey of natural this compound from its source to its application in a research setting. By understanding the fundamental differences between geological and biogenic sources and by employing rigorous purification and characterization protocols, researchers can unlock the full potential of this remarkable and abundant natural material.

References

-

Awang, N. F., et al. (2007). Biogenic this compound derived from waste shells for advanced material applications: A review. Frontiers in Materials. [Link]

-

Carmeuse. (n.d.). What is this compound Limestone?[Link]

-

Frontiers Media S.A. (2022). Biogenic this compound derived from waste shells for advanced material applications: A review. [Link]

-

Lifestyle Sustainability Directory. (n.d.). Biogenic this compound. [Link]

-

EBSCO. (n.d.). This compound | Research Starters. [Link]

-

ResearchGate. (2022). Overview of biogenic derived this compound applications from waste shells. [Link]

-

Wikipedia. (2023). Marine biogenic calcification. [Link]

-

Covia Holdings. (n.d.). This compound | Innovative Mineral and Material Solutions. [Link]

-

Portale Compositi. (n.d.). Biogenic this compound for sustainable materials. [Link]

-

Britannica. (2023). This compound | Formula, Uses, Names, & Facts. [Link]

-

BICCF. (n.d.). This compound Geology. [Link]

-

MDPI. (2022). Monodisperse and Nanometric-Sized this compound Particles Synthesis Optimization. [Link]

-

National Institutes of Health. (2020). Development of Phosphatized this compound Biominerals as Bioactive Bone Graft Substitute Materials, Part I: Incorporation of Magnesium and Strontium Ions. [Link]

-

Portale Compositi. (n.d.). Biogenic this compound for sustainable materials. [Link]

-

ResearchGate. (2020). synthesis of this compound nanoparticles by chemical precipitation method. [Link]

-

Royal Society of Chemistry. (1996). Quantitative analysis of this compound polymorphs by infrared spectroscopy. [Link]

-

ResearchGate. (n.d.). Steps involved in the synthesis of this compound nanoparticles from cockle shells. [Link]

-

ResearchGate. (2012). Synthesis of CaCO3 nanoparticles by controlled precipitation of saturated carbonate and calcium nitrate aqueous solutions. [Link]

- Google Patents. (n.d.).

-

International Journal of Scientific and Research Publications. (2014). Synthesis and Characterisation of CaCO3 (Calcite) Nano Particles from Cockle Shells Using Chitosan as Precursor. [Link]

-

ResearchGate. (2017). (PDF) Synthesis and characterization of CaCO3 (calcite) nano particles from cockle shells (Anadara granosa Linn) by precipitation method. [Link]

- Google Patents. (n.d.). EP1179506A2 - Procedure for industrial use of mussel shells.

-

MDPI. (2020). Synthesis and Characterization of Spherical this compound Nanoparticles Derived from Cockle Shells. [Link]

-

ResearchGate. (2016). Structural and physicochemical characterization of basic this compound (BCC), Ca 3 (CO 3 ) 2 (OH) 2 ·H 2 O. [Link]

-

ResearchGate. (2023). Physicochemical and biological characterization of functionalized this compound | Request PDF. [Link]

-

National Institutes of Health. (2023). Biomineral-Based Composite Materials in Regenerative Medicine. [Link]

-

National Institutes of Health. (2021). Pb Removal Efficiency by Calcium Carbonates: Biogenic versus Abiogenic Materials. [Link]

-

EGUsphere. (2022). Biogenic this compound as evidence for life. [Link]

Sources

- 1. This compound nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. This compound nanoparticles: synthesis, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extraction of this compound and collagen from egg shells [oldspace.univ-tebessa.dz:8080]

- 6. CN101648724A - Method for extracting this compound from eggshells - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biogenic this compound derived from waste shells for advanced material applications: A review [frontiersin.org]

- 11. EP1179506A2 - Procedure for industrial use of mussel shells - Google Patents [patents.google.com]

- 12. Pb Removal Efficiency by Calcium Carbonates: Biogenic versus Abiogenic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of this compound polymorphs by infrared spectroscopy - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 14. ijsrp.org [ijsrp.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of Phosphatized this compound Biominerals as Bioactive Bone Graft Substitute Materials, Part I: Incorporation of Magnesium and Strontium Ions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Thermodynamic Stability of Calcium Carbonate Polymorphs: Calcite, Aragonite, and Vaterite

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Calcium carbonate (CaCO₃) is a ubiquitous biomineral with profound implications in geology, materials science, and pharmaceutical development. Its existence in multiple crystalline forms, or polymorphs—primarily calcite, aragonite, and vaterite—presents a fascinating case study in thermodynamic and kinetic control of crystallization. Understanding the relative stability of these polymorphs is paramount for applications ranging from carbon sequestration and biomineralization studies to the formulation of stable drug delivery systems. This technical guide provides an in-depth exploration of the thermodynamic landscape of calcite, aragonite, and vaterite, elucidating the fundamental principles that govern their formation, interconversion, and ultimate stability. We will delve into the energetic hierarchies, the influence of environmental factors, and the experimental methodologies crucial for their characterization, offering a comprehensive resource for professionals in the field.

Introduction: The Polymorphic World of this compound

This compound's ability to crystallize into different structures, despite having the same chemical formula, is a classic example of polymorphism. The three primary anhydrous polymorphs—calcite, aragonite, and vaterite—exhibit distinct crystal structures, leading to significant differences in their physical and chemical properties, including density, hardness, and, most critically, thermodynamic stability.

-

Calcite: The most thermodynamically stable polymorph under ambient conditions, featuring a trigonal crystal system.[1][2] It is the most common form of this compound found in nature, constituting rocks like limestone and chalk.

-

Aragonite: Metastable at standard temperature and pressure, with an orthorhombic crystal structure.[1][2] It is commonly found in biological systems, such as the nacreous layer of mollusk shells, where its formation is directed by biological macromolecules.

-

Vaterite: The least thermodynamically stable of the three, possessing a hexagonal crystal structure.[1][3] Its occurrence in nature is rare due to its high propensity to transform into the more stable calcite or aragonite phases.[4]

The thermodynamic stability of these polymorphs dictates their long-term behavior. In any given system at equilibrium, the polymorph with the lowest Gibbs free energy will be the most stable and, therefore, the most abundant form.

The Thermodynamic Hierarchy: A Tale of Three Energies

The relative stability of calcite, aragonite, and vaterite is governed by their Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S) contributions (G = H - TS). At standard conditions (25°C and 1 atm), the order of thermodynamic stability is:

Calcite > Aragonite > Vaterite

This hierarchy signifies that calcite possesses the lowest Gibbs free energy, making it the ultimate stable phase.[2] Aragonite and vaterite are metastable, meaning they exist in a state of higher free energy and will, given sufficient activation energy and time, transform into the more stable calcite.[4]

The differences in their thermodynamic properties are quantifiable through their solubility products (Ksp). A higher Ksp value indicates greater solubility and lower thermodynamic stability.

| Polymorph | Log Ksp (at 25°C) | Relative Solubility |

| Calcite | -8.480 ± 0.020[5][6][7] | Least Soluble |

| Aragonite | -8.336 ± 0.020[5][6][7] | Intermediate |

| Vaterite | -7.913 ± 0.020[5][6][7] | Most Soluble |

Table 1: Solubility Products of this compound Polymorphs at 25°C.

The transformation from a less stable to a more stable form is an exothermic process, releasing energy in the form of heat. For instance, the transformation of aragonite to calcite has a negative change in Gibbs free energy, indicating a spontaneous process.[8]

Kinetic vs. Thermodynamic Control: The Ostwald Rule of Stages

While thermodynamics dictates the final, most stable state, the initial polymorph to crystallize from a solution is often governed by kinetics. This phenomenon is described by Ostwald's Rule of Stages , which posits that the least stable polymorph often crystallizes first.[9] This is because the metastable phase may have a lower nucleation energy barrier, allowing it to form more rapidly from a supersaturated solution.

The typical crystallization pathway for this compound often follows this rule, starting with the formation of a highly unstable amorphous this compound (ACC), which then transforms sequentially to the crystalline polymorphs.[10]

Caption: Crystallization pathway of CaCO₃ polymorphs.

The presence of additives, impurities, and variations in experimental conditions can significantly influence this pathway, sometimes leading to the direct precipitation of a more stable phase or the stabilization of a metastable one.[10][11]

Influential Factors on Polymorph Stability and Formation

The thermodynamic stability and the observed polymorph are not static but are influenced by a range of environmental and experimental parameters.

Temperature

Temperature plays a crucial role in determining which polymorph is favored. While calcite is the most stable form at ambient temperatures, the relative stability of aragonite increases with temperature.[12]

-

Low Temperatures (< 30°C): Generally favor the formation of calcite, often preceded by vaterite.[13]

-

Moderate to High Temperatures (40-80°C): Promote the formation of aragonite.[12][14] At elevated temperatures, aragonite can be the dominant initial precipitate.[15]

It is important to note that even at higher temperatures where aragonite formation is kinetically favored, calcite remains the thermodynamically most stable phase. Given enough time, aragonite will eventually transform to calcite.[16]

Pressure

Pressure also influences the stability of this compound polymorphs. Aragonite is denser than calcite and is therefore the more stable phase at high pressures.[17] The transition from calcite to aragonite occurs at pressures above approximately 0.5 GPa at room temperature.[17] This is of particular significance in geological settings, where high pressures in the Earth's mantle favor the formation of aragonite.

Impurities and Additives

The presence of certain ions and organic molecules can dramatically alter the crystallization pathway and stabilize metastable polymorphs.

-

Magnesium Ions (Mg²⁺): The presence of Mg²⁺ ions in solution is a well-known inhibitor of calcite growth and a promoter of aragonite formation.[11] Magnesium ions can become incorporated into the calcite lattice, creating a more soluble and less stable high-magnesium calcite.[18]

-

Organic Molecules: In biological systems, proteins and polysaccharides can act as templates, directing the nucleation and growth of specific polymorphs, often stabilizing aragonite or vaterite.[10][19]

Experimental Protocols for Characterizing Polymorph Stability

A suite of analytical techniques is essential for identifying and quantifying the different polymorphs of this compound and for studying their transformations.

X-Ray Diffraction (XRD)

XRD is the definitive technique for identifying the crystalline polymorphs of this compound. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

Step-by-Step Methodology for XRD Analysis:

-

Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a Cu Kα radiation source. The instrument is calibrated using a standard reference material.

-

Data Acquisition: The sample is scanned over a range of 2θ angles (typically 20-60°), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns for calcite, aragonite, and vaterite from databases such as the International Centre for Diffraction Data (ICDD).[4][20] The relative peak intensities can be used for quantitative phase analysis.

Caption: Workflow for XRD analysis of CaCO₃ polymorphs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a complementary technique that probes the vibrational modes of the carbonate ion (CO₃²⁻). The local symmetry of the carbonate ion differs in each polymorph, leading to distinct infrared absorption spectra.

Step-by-Step Methodology for FTIR Analysis:

-

Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is collected, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the characteristic carbonate absorption bands are analyzed to identify the polymorphs present. For example, the ν₂ out-of-plane bending mode of the carbonate ion is a key diagnostic peak.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and transformations of the polymorphs. For instance, the transformation of vaterite to calcite is an exothermic process that can be observed as a distinct peak in a DSC thermogram.[21]